3-Bromo-4-methylsulfonylthiophene
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Overview
Description
3-Bromo-4-methylsulfonylthiophene: is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a bromine atom at the third position and a methylsulfonyl group at the fourth position of the thiophene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methylsulfonylthiophene typically involves the bromination of 4-methylsulfonylthiophene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetic acid. The reaction conditions usually involve maintaining a low temperature to control the reactivity of the bromine and to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-methylsulfonylthiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Substitution Reactions: Thiophene derivatives with various substituents replacing the bromine atom.
Oxidation Reactions: Sulfone derivatives with higher oxidation states.
Coupling Reactions: Biaryl compounds formed through the coupling of the thiophene ring with aromatic boronic acids.
Scientific Research Applications
3-Bromo-4-methylsulfonylthiophene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of materials such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-Bromo-4-methylsulfonylthiophene depends on the specific application and the target molecule it interacts with. In general, the compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. In coupling reactions, it participates in the formation of new carbon-carbon bonds through the palladium-catalyzed cross-coupling mechanism. The molecular targets and pathways involved vary depending on the specific reaction and the desired product.
Comparison with Similar Compounds
3-Bromo-4-methylthiophene: Lacks the sulfonyl group, making it less reactive in certain oxidation reactions.
4-Methylsulfonylthiophene: Lacks the bromine atom, limiting its use in substitution and coupling reactions.
3-Chloro-4-methylsulfonylthiophene: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and the types of reactions it undergoes.
Uniqueness: 3-Bromo-4-methylsulfonylthiophene is unique due to the presence of both the bromine atom and the methylsulfonyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and enhances its utility in various scientific and industrial applications.
Properties
IUPAC Name |
3-bromo-4-methylsulfonylthiophene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO2S2/c1-10(7,8)5-3-9-2-4(5)6/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOUJGVTUTWLRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CSC=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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